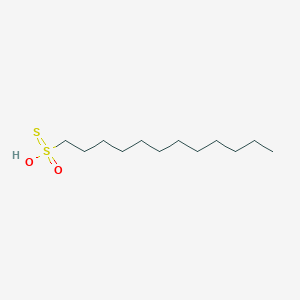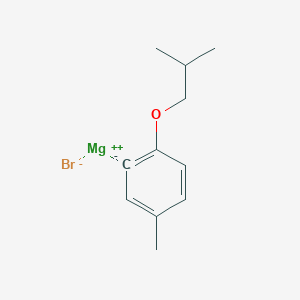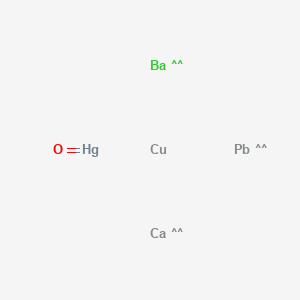![molecular formula C20H24O3 B14277703 {4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone CAS No. 135369-75-4](/img/structure/B14277703.png)
{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone is an organic compound with the molecular formula C18H22O3 It is a peroxy compound, which means it contains a peroxide group (–O–O–) in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone typically involves the reaction of {4-[2-(tert-butyl)propan-2-yl]phenyl}(phenyl)methanone with a peroxide source. One common method is the use of tert-butyl hydroperoxide (TBHP) in the presence of a catalyst such as sulfuric acid or a transition metal complex. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure the formation of the desired peroxy compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the industrial production methods.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The peroxide group in the compound can participate in oxidation reactions, converting other organic substrates into their corresponding oxidized forms.
Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). Reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone is used as an oxidizing agent in organic synthesis. Its ability to introduce oxygen into various substrates makes it valuable for the preparation of complex molecules.
Biology
In biological research, this compound is studied for its potential role in oxidative stress and its effects on cellular processes. It is used to investigate the mechanisms of oxidative damage and the cellular response to oxidative stress.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its oxidative properties are being investigated for use in targeted drug delivery systems and as a component of prodrugs that release active compounds upon oxidation.
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its ability to initiate polymerization reactions makes it valuable in the manufacture of plastics and resins.
Wirkmechanismus
The mechanism of action of {4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxide group. These ROS can interact with various molecular targets, leading to oxidative modifications of proteins, lipids, and nucleic acids. The pathways involved in these processes include the activation of signaling cascades that regulate cellular responses to oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanol
- {4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)ethanone
- {4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)propane
Uniqueness
{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone is unique due to its specific structure, which includes both a peroxide group and phenyl rings. This combination imparts distinct chemical properties, such as its ability to undergo oxidation and substitution reactions. Additionally, its stability and reactivity make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
135369-75-4 |
|---|---|
Molekularformel |
C20H24O3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
[4-(2-tert-butylperoxypropan-2-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C20H24O3/c1-19(2,3)22-23-20(4,5)17-13-11-16(12-14-17)18(21)15-9-7-6-8-10-15/h6-14H,1-5H3 |
InChI-Schlüssel |
IETYNJBCXVFYIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OOC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


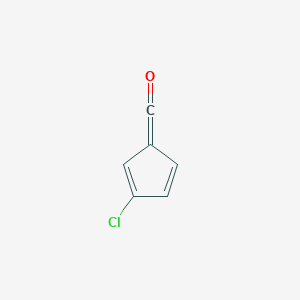

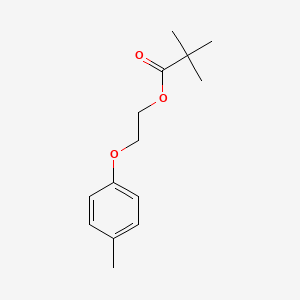
![N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline](/img/structure/B14277642.png)

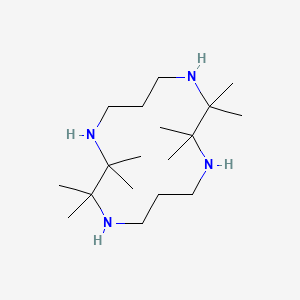
![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)

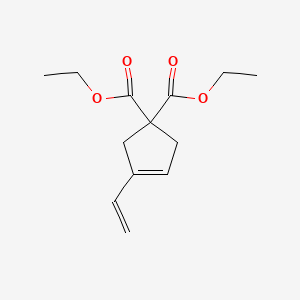
![4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14277689.png)
